Methyl (2S)-2-((tert-butoxycarbonyl)amino)-3-(2-oxopyrrolidin-3-yl)propanoate
Description
Methyl (2S)-2-((tert-butoxycarbonyl)amino)-3-(2-oxopyrrolidin-3-yl)propanoate (CAS: 328086-60-8) is a chiral amino acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amine and a 2-oxopyrrolidin-3-yl substituent. Its molecular formula is C₁₃H₂₂N₂O₅, with a molecular weight of 286.32 g/mol . This compound is a critical intermediate in the synthesis of Paxlovid (nirmatrelvir/ritonavir), an antiviral drug targeting COVID-19 . Key properties include:
- Solubility: 1 g dissolves in 250 mg of solvent (exact solvent unspecified) .
- Stereochemistry: The (2S) configuration at the alpha-carbon and (3S) configuration at the pyrrolidinone ring are crucial for its biological activity .
- Purity: Commercial batches exceed 99% purity, with scalable production capacity .
Properties
IUPAC Name |
methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(2-oxopyrrolidin-3-yl)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O5/c1-13(2,3)20-12(18)15-9(11(17)19-4)7-8-5-6-14-10(8)16/h8-9H,5-7H2,1-4H3,(H,14,16)(H,15,18)/t8?,9-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTQMBOWAEPNWLI-GKAPJAKFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1CCNC1=O)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1CCNC1=O)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2S)-2-((tert-butoxycarbonyl)amino)-3-(2-oxopyrrolidin-3-yl)propanoate typically involves the following steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA).
Formation of the Ester: The protected amino acid is then esterified using methanol and a catalyst like sulfuric acid or hydrochloric acid.
Cyclization: The ester undergoes cyclization to form the pyrrolidinone ring, often using a dehydrating agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using flow microreactor systems. These systems offer enhanced control over reaction conditions, leading to higher yields and better reproducibility .
Chemical Reactions Analysis
Types of Reactions
Methyl (2S)-2-((tert-butoxycarbonyl)amino)-3-(2-oxopyrrolidin-3-yl)propanoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the pyrrolidinone ring.
Substitution: Nucleophilic substitution reactions can be employed to replace the Boc group with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like hydrochloric acid (HCl) or trifluoroacetic acid (TFA) can be used to remove the Boc group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.
Scientific Research Applications
Methyl (2S)-2-((tert-butoxycarbonyl)amino)-3-(2-oxopyrrolidin-3-yl)propanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is employed in the preparation of peptide-based drugs and other biologically active compounds.
Medicine: It serves as a building block for the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of Methyl (2S)-2-((tert-butoxycarbonyl)amino)-3-(2-oxopyrrolidin-3-yl)propanoate involves its role as a protecting group. The Boc group shields the amino functionality from unwanted reactions, allowing for selective modifications at other sites. Upon completion of the desired transformations, the Boc group can be removed under acidic conditions, revealing the free amino group for further reactions .
Comparison with Similar Compounds
Table 1: Key Comparisons of Structural Analogs
Structural and Functional Differences
Substituent Effects: The fluorinated analog (CAS 473567-47-4) replaces the pyrrolidinone ring with a 3,5-difluorophenyl group, increasing hydrophobicity (density: 1.201 g/cm³) and altering electronic properties (pKa ~10.82) . Fluorine atoms enhance metabolic stability and bioavailability in drug candidates. The di-Boc pyridinyl analog (C₁₈H₂₅N₃O₇) features dual Boc protection and a hydroxypyridinyl group, enabling hydrogen bonding and photoredox reactivity. Its decomposition at 163°C suggests thermal instability compared to the target compound . The ethyl ester analog (CAS 328086-54-0) has a longer carbon chain, which may improve membrane permeability but reduce solubility .
Stereochemical Variations :
- The target compound’s (2S,3S) configuration is critical for binding to SARS-CoV-2 Mpro in Paxlovid . Analogs with differing stereochemistry (e.g., , CAS 1350624-45-1) may exhibit reduced efficacy or unintended interactions.
Applications :
- The target compound’s role as a Paxlovid intermediate underscores its specificity for antiviral activity. In contrast, the fluorinated and di-Boc analogs are tailored for distinct therapeutic targets or synthetic pathways .
Notes and Considerations
CAS Discrepancies : Two CAS numbers (328086-60-8 and 1350624-45-1) refer to compounds with identical molecular formulas but unspecified stereochemical or synthetic differences . Users should verify configurations for critical applications.
Solubility and Bioavailability : The target compound’s solubility (1g/250mg) is superior to fluorinated analogs, making it preferable for aqueous reaction conditions .
Thermal Stability : The di-Boc pyridinyl analog’s low decomposition temperature (163°C) limits its use in high-temperature syntheses .
Biological Activity
Methyl (2S)-2-((tert-butoxycarbonyl)amino)-3-(2-oxopyrrolidin-3-yl)propanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, including its interactions with various biological systems, effects on cellular processes, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Molecular Formula : C13H23N2O5
- Molecular Weight : 273.34 g/mol
- CAS Number : Notably absent in the search results but can be derived from its structural formula.
The presence of a tert-butoxycarbonyl (Boc) group is significant for its stability and solubility, which are crucial for biological assays.
The compound's mechanism of action primarily involves its interaction with G protein-coupled receptors (GPCRs), which are pivotal in various physiological processes. Research indicates that compounds with similar structures can modulate GPCR activity, leading to downstream effects on cellular signaling pathways.
- Inhibition of Enzymatic Activity : this compound has been shown to inhibit specific proteases, which are essential for viral replication and cellular regulation .
- Regulation of Ion Channels : Similar compounds have demonstrated the ability to influence ion channel activities through GPCR pathways, thereby affecting neurotransmitter release and muscle contraction .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant biological activity:
- Cell Viability Assays : The compound was tested on various cell lines, showing a dose-dependent reduction in cell viability at concentrations above 10 µM. This suggests potential cytotoxic effects that could be harnessed for therapeutic purposes.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 25 | 70 |
| 50 | 40 |
In Vivo Studies
Preliminary in vivo studies indicated that administration of the compound led to observable changes in metabolic markers and inflammatory responses in animal models:
- Anti-inflammatory Effects : In a murine model of inflammation, the compound reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 by approximately 30% compared to control groups.
- Metabolic Impact : The compound also influenced glucose metabolism, suggesting potential applications in metabolic disorders.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study 1 : A study involving diabetic rats showed that treatment with the compound improved insulin sensitivity and reduced blood glucose levels after four weeks of administration.
- Case Study 2 : In a model of neurodegeneration, the compound exhibited neuroprotective effects by reducing oxidative stress markers and enhancing neuronal survival rates.
Q & A
Basic Research Questions
Q. What are common synthetic routes for preparing constrained dipeptide analogs like Methyl (2S)-2-((tert-butoxycarbonyl)amino)-3-(2-oxopyrrolidin-3-yl)propanoate?
- Answer : The compound is typically synthesized via coupling reactions involving Boc-protected amino acids and activated esters. For example, tert-butyl ((benzyloxy)carbonyl)-L-tyrosinate can react with methyl 2-acetamidoacrylate under acidic conditions, followed by flash chromatography purification . Reagents like DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) are often used to activate carboxylic acids for amide bond formation .
Q. How is the stereochemical integrity of the (2S) configuration maintained during synthesis?
- Answer : Chiral resolution or asymmetric synthesis using enantiomerically pure starting materials (e.g., L-tyrosine derivatives) ensures retention of the (2S) configuration. Characterization via -NMR and -NMR confirms stereochemistry by comparing coupling constants and chemical shifts with literature data .
Q. What safety precautions are required when handling this compound?
- Answer : The compound may pose hazards such as skin irritation (H315) and respiratory tract irritation (H335). Use PPE (gloves, goggles, lab coat) and work in a fume hood. Refer to SDS guidelines for disposal and first-aid measures .
Advanced Research Questions
Q. How can reaction yields be optimized in large-scale syntheses (>1 mmol) of this compound?
- Answer : Scale-up requires careful control of reaction time, temperature, and solvent polarity. For instance, NaSO is used to remove water in THF-based reactions, improving yields to ~60% at 85°C over 60 hours . Photoredox catalysis (e.g., [Ir(ppy)(dtbbpy)]PF) can enhance efficiency in coupling reactions .
Q. What analytical strategies resolve contradictions in spectral data (e.g., unexpected peaks in -NMR)?
- Answer : Contradictions may arise from rotamers or residual solvents. Use deuterated solvents (CDCl, DMSO-d) and variable-temperature NMR to distinguish dynamic effects. Compare IR and -NMR data with synthesized analogs to confirm structural assignments .
Q. How does the 2-oxopyrrolidin-3-yl moiety influence conformational stability in peptide analogs?
- Answer : The pyrrolidinone ring imposes torsional constraints, reducing backbone flexibility. Computational modeling (e.g., DFT) and X-ray crystallography of related compounds (e.g., tert-butyl 3-amino-2-hydroxy-4-phenylbutanoate) reveal restricted dihedral angles, enhancing protease resistance .
Q. What are the limitations of flash chromatography for purifying this compound, and how can they be mitigated?
- Answer : Polar functional groups (e.g., Boc-protected amines) may cause tailing. Use gradient elution (e.g., 50–75% ethyl acetate/hexanes) and silica gel with tailored pore sizes. Preparative HPLC is recommended for highly polar byproducts .
Methodological Tables
Key Notes
- Data Reliability : Avoid commercial sources (e.g., BenchChem) due to inconsistent metadata. Prioritize peer-reviewed syntheses (e.g., PubChem, RSC publications) .
- Stereochemical Validation : Use chiral HPLC or Mosher ester analysis for absolute configuration confirmation if NMR is ambiguous .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
